3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one
Description
The compound identified as “3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, applications, and mechanisms can provide valuable insights into its utility and potential.
Properties
IUPAC Name |
3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h2H,1H2,(H,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIEVFHCVNMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC=NC2=O)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(NC=NC2=O)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one” involves several steps, each requiring specific conditions to ensure the desired product is obtained. Traditional methods for synthesizing such compounds often include:
Pressing Method: This involves applying pressure to the reactants to facilitate the formation of the compound.
Extrusion Method: This method uses mechanical force to push the reactants through a die, forming the compound.
Phase-Inversion Method: This involves changing the phase of the reactants to induce the formation of the compound.
Slip Casting Method: This method involves pouring a slurry of the reactants into a mold and allowing it to solidify.
Tape Casting Method: This involves spreading a slurry of the reactants onto a flat surface and allowing it to dry into a thin film.
Industrial Production Methods
In industrial settings, the production of “this compound” may involve large-scale versions of the above methods, often with additional steps to purify and isolate the final product. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in large quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions
“3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or chlorine.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents such as hydrogen or sodium.
Common Reagents and Conditions
The reactions of “this compound” often require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Common oxidizing agents include oxygen, chlorine, and potassium permanganate.
Reduction: Common reducing agents include hydrogen, sodium, and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl groups (e.g., methyl, ethyl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, reduction may produce reduced forms of the compound, and substitution may produce substituted derivatives .
Scientific Research Applications
“3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is used in studies of biological processes and as a tool for investigating cellular mechanisms.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the production of materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which “3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. For example, it may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
